2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester
Description
2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester is a pyridine-derived compound characterized by a chlorine substituent at the 4-position, a cyano group at the 6-position, and a methyl ester functional group at the 2-carboxylic acid position. Its molecular formula is C₉H₅ClN₂O₂, with substituents influencing electronic and steric properties critical for interactions in chemical or biological systems .
Properties
IUPAC Name |
methyl 4-chloro-6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNXWUUZZIIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193239 | |
| Record name | 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393557-88-4 | |
| Record name | 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393557-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Substituent Effects: The target compound’s 4-Cl and 6-CN groups enhance electrophilicity compared to analogs like methyl 6-chloropicolinate (), which lacks the cyano group. Cyano groups typically increase polarity and reactivity, influencing binding affinity in biological systems .
- Herbicide Analogs: Florpyrauxifen-benzyl and halauxifen-methyl () share complex aryl and halogen substitutions, enabling selective weed control.
- Steric and Electronic Profiles : The 6-OCH₃ group in ’s compound reduces steric hindrance compared to bulky aryl groups in herbicide analogs, suggesting divergent applications .
Physicochemical and Functional Comparisons
Boiling Points and Stability
- 6-Formyl-4-iodo analog () : Predicted boiling point 388.6±42.0 °C and density 1.886±0.06 g/cm³ , indicating high thermal stability suitable for high-temperature processes .
- Florpyrauxifen-benzyl () : Formulated as a liquid herbicide, stable under recommended storage conditions but lacks explicit stability data .
Biological Activity
2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester (CAS No. 1393557-88-4) is a compound belonging to the pyridinecarboxylic acid family, characterized by its unique structural features including a pyridine ring, a chloro substituent at the 4-position, and a cyano group at the 6-position. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C_8H_6ClN_1O_2
- Molecular Weight : 196.59 g/mol
- CAS Number : 1393557-88-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups such as the cyano and chlorine atoms enhances its reactivity and binding affinity towards enzymes and receptors involved in various biochemical pathways.
Antimicrobial Activity
Research indicates that 2-Pyridinecarboxylic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Properties
Several studies have explored the anticancer potential of pyridinecarboxylic acid derivatives. For example, related compounds have shown cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves disruption of tubulin polymerization, leading to mitotic arrest.
Case Studies and Research Findings
- Antitumor Activity : A study published in Nature indicated that derivatives of pyridinecarboxylic acids could inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values for these compounds ranged from nanomolar to sub-nanomolar concentrations in various cancer cell lines .
- Antimicrobial Screening : In a screening study conducted by EvitaChem, several derivatives were tested against common pathogens, demonstrating promising results in inhibiting bacterial growth .
- Mechanistic Insights : A detailed mechanistic study revealed that these compounds might modulate key signaling pathways involved in cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| Picolinic Acid | Picolinic Acid | Antimicrobial |
| Nicotinic Acid | Nicotinic Acid | Antioxidant |
| Isonicotinic Acid | Isonicotinic Acid | Anticancer |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Pyridinecarboxylic acid, 4-chloro-6-cyano-, methyl ester?
Methodology:
- Stepwise functionalization : Start with a pyridine core and sequentially introduce substituents. For example, introduce the cyano group via nucleophilic substitution using KCN or NaCN under inert conditions, followed by chlorination with POCl₃ or SOCl₂. Methyl esterification can be achieved using methanol and a catalytic acid (e.g., H₂SO₄) .
- Catalyst optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) in solvents like DMF or toluene improve reaction efficiency and selectivity .
- Purity control : Monitor reactions via TLC or HPLC, and purify via column chromatography with silica gel (ethyl acetate/hexane gradient).
Q. How to characterize the structure of this compound using spectroscopic techniques?
Methodology:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methyl ester group typically shows a singlet at ~3.8–4.0 ppm (¹H) and ~50–55 ppm (¹³C). Chlorine and cyano groups influence chemical shifts of adjacent protons .
- IR spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹), cyano (C≡N stretch at ~2200–2250 cm⁻¹), and C-Cl bonds (~550–850 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does steric and electronic effects influence reactivity in cross-coupling reactions involving this compound?
Methodology:
- Substituent analysis : The electron-withdrawing cyano and chloro groups deactivate the pyridine ring, reducing nucleophilicity. Steric hindrance from the methyl ester may limit access to the 2-position.
- Catalytic screening : Test Pd-, Ni-, or Fe-based catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ in DMF at 80°C may enable coupling with aryl boronic acids .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reaction barriers and optimize ligand-catalyst pairs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodology:
- Bioassay standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay for IC₅₀). Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- SAR studies : Modify substituents systematically (e.g., replace Cl with F or Br) to isolate contributions to activity. Compare with analogs like Florpyrauxifen-benzyl (a herbicidal pyridinecarboxylate) .
- Data validation : Replicate conflicting studies under identical conditions and use statistical tools (e.g., ANOVA) to assess significance .
Q. How to design experiments to study environmental degradation pathways of this compound?
Methodology:
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., carboxylic acid from ester hydrolysis) .
- Photolysis : Use UV/visible light (λ = 254–365 nm) in a photoreactor. Analyze intermediates with GC-MS .
- Microbial degradation : Screen soil or water microbiota for biodegradation potential under aerobic/anaerobic conditions .
Methodological Challenges and Solutions
Handling discrepancies in synthetic yields across different batches
- Root-cause analysis : Check reagent purity (e.g., anhydrous conditions for chlorination), moisture levels, and catalyst activity.
- DoE optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry) and identify critical factors .
Interpreting conflicting computational vs. experimental binding affinities
- Force field calibration : Adjust parameters in molecular docking (e.g., AutoDock Vina) to better match experimental data.
- Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to improve accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
